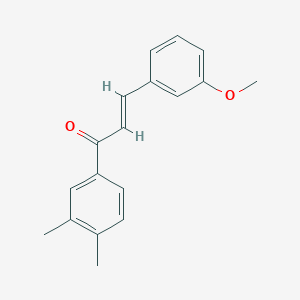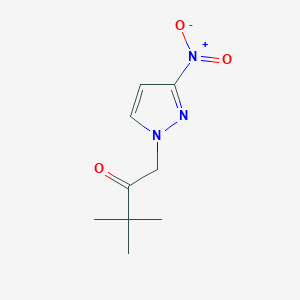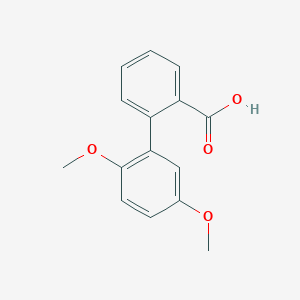
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethylphenyl-3-methoxyphenylprop-2-en-1-one, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used to study various biochemical and physiological processes, and has been used in a variety of laboratory experiments.
科学的研究の応用
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one has been used in numerous scientific research applications. It has been used as a model compound to study the structure and reactivity of organic compounds, and to understand the mechanisms of organic reactions. Additionally, it has been used in the study of enzyme kinetics, drug metabolism, and other biochemical processes. It has also been used to study the structure-activity relationships of various compounds, and to synthesize new compounds with desired properties.
作用機序
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one is not fully understood. However, it is thought that the compound acts as an inhibitor of enzymes and other proteins, and can interfere with the function of these proteins. It is also thought to bind to certain receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, and to modulate the activity of various receptors. It has also been shown to have anti-inflammatory and antioxidant effects, and to have the potential to reduce the risk of certain diseases.
実験室実験の利点と制限
The use of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also important to note that the compound has limited solubility in water, and can be difficult to work with in some laboratory settings.
将来の方向性
The potential applications of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one are vast, and there is a great deal of research that can be done to further explore its properties and potential applications. Some potential future directions for research include exploring the compound’s potential as a therapeutic agent, investigating its effects on other biochemical and physiological processes, and exploring its potential for use in drug development. Additionally, further research into the synthesis of the compound and the optimization of the reaction conditions could lead to improved yields and more efficient synthesis of the compound.
合成法
The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one can be accomplished through several different methods. One of the most common methods involves the reaction of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenol and 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces a mixture of products, including (2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-onephenyl-3-methoxyphenylprop-2-en-1-one and other minor products. The reaction can be optimized by varying the reaction conditions, such as the temperature, pH, and concentration of reactants.
特性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-13-7-9-16(11-14(13)2)18(19)10-8-15-5-4-6-17(12-15)20-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQFFZHRBYUFA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)



![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)
